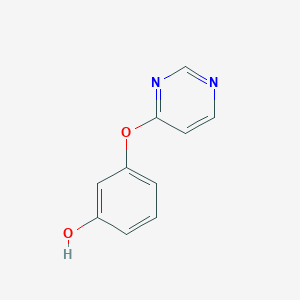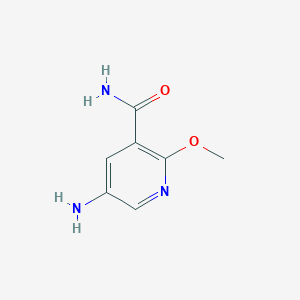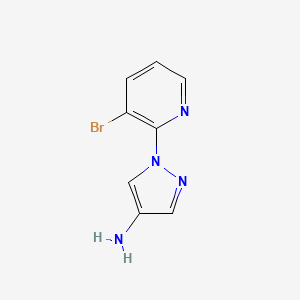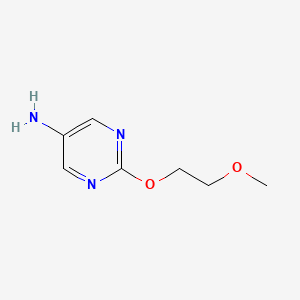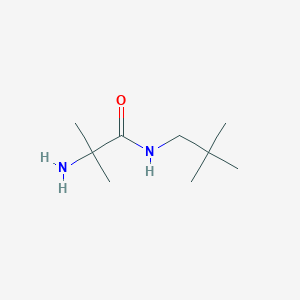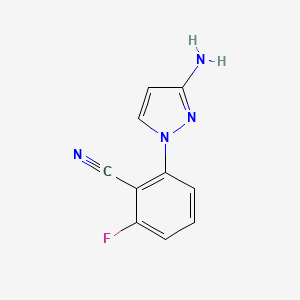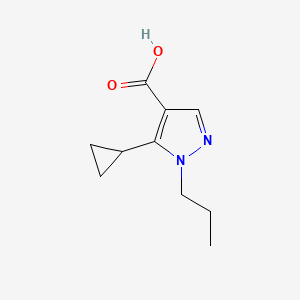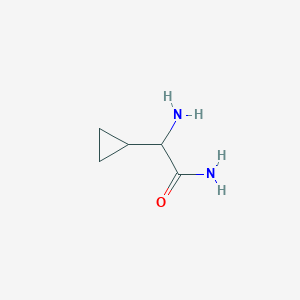
4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole
Overview
Description
The compound “4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole” is a type of phenylpyrazole . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been described .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, the structure of 1-Bromo-4-(trifluoromethoxy)benzene, a compound with a similar structure, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 1-Bromo-4-(trifluoromethoxy)benzene has a boiling point of 80 °C/50 mmHg and a density of 1.622 g/mL at 25 °C .Scientific Research Applications
Synthesis Methods and Chemical Properties
Copper-Catalyzed Synthesis : 4-Trifluoromethyl pyrazoles, which include derivatives like 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole, can be synthesized using copper-catalyzed cycloaddition methods. This method has shown to produce these compounds with excellent regioselectivity under mild conditions (Lu et al., 2019).
Tautomerism Studies : The tautomerism of 4-bromo substituted 1H-pyrazoles has been explored using multinuclear magnetic resonance spectroscopy and X-ray crystallography. These studies help in understanding the chemical behavior and stability of such compounds (Trofimenko et al., 2007).
Regioselective Metallation : 4-Bromo-1-phenylsulphonylpyrazole can undergo regioselective metallation, leading to the synthesis of various disubstituted pyrazoles. This is significant for creating structurally diverse pyrazole derivatives (Heinisch et al., 1990).
Chemical Reactivity and Functionalization
Site-Selective Functionalization : Trifluoromethyl-substituted pyrazoles, including those with bromo derivatives, show switchable reactivity. This property allows for selective functionalization at different positions on the molecule, which is useful in organic synthesis (Schlosser et al., 2002).
Synthesis of Brominated Precursors : Brominated trihalomethylenones serve as precursors for synthesizing various pyrazole derivatives. This is important for creating compounds with diverse functional groups (Martins et al., 2013).
Halogen Bonding in NH-Pyrazoles : The study of halogen bonds, particularly in NH-pyrazoles with bromophenyl substituents, reveals insights into their molecular behavior. Such studies are crucial for understanding intermolecular interactions (García et al., 2010).
Biological and Medicinal Applications
Antimicrobial Activity : Some studies have focused on synthesizing N-phenylpyrazole derivatives with potent antimicrobial properties. These compounds, including bromo derivatives, have shown promise in combating various bacterial and fungal strains (Farag et al., 2008).
Analgesic and Other Activities : Research has been conducted on the synthesis of N-substituted pyrazolines, including 4-bromo derivatives, to explore their potential analgesic and other pharmacological activities (Bondavalli et al., 1988).
Antifungal Activity : Novel pyrazole derivatives, including those with bromo and difluoromethyl groups, have been synthesized and tested for their antifungal activities. Some have shown significant effectiveness against various phytopathogenic fungi (Du et al., 2015).
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of phenylpyrazoles , which are often used in the development of pharmaceuticals and agrochemicals due to their wide range of biological activities.
Mode of Action
Phenylpyrazoles typically interact with their targets through various mechanisms, such as inhibiting enzymes, modulating receptors, or disrupting cell membranes .
Biochemical Pathways
Phenylpyrazoles can potentially affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Phenylpyrazoles can potentially have a wide range of effects due to their diverse biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-7(2-4-9)10(12,13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPAUJFYIDBMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









